Cas no 7267-33-6 (5-methoxy-1,3-benzothiazole-2-carboxamide)

5-methoxy-1,3-benzothiazole-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-Benzothiazolecarboxamide,5-methoxy-(7CI,8CI,9CI)
- 2-Benzothiazolecarboxamide, 5-methoxy-
- 5-methoxy-1,3-benzothiazole-2-carboxamide
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- MDL: MFCD18813204
- インチ: 1S/C9H8N2O2S/c1-13-5-2-3-7-6(4-5)11-9(14-7)8(10)12/h2-4H,1H3,(H2,10,12)
- InChIKey: OKOKJPXETKIHNK-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC=C(OC)C=C2N=C1C(N)=O
5-methoxy-1,3-benzothiazole-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-266233-5.0g |
5-methoxy-1,3-benzothiazole-2-carboxamide |
7267-33-6 | 5.0g |
$2933.0 | 2023-03-01 | ||
Enamine | EN300-266233-5g |
5-methoxy-1,3-benzothiazole-2-carboxamide |
7267-33-6 | 5g |
$2933.0 | 2023-08-31 | ||
Enamine | EN300-266233-10g |
5-methoxy-1,3-benzothiazole-2-carboxamide |
7267-33-6 | 10g |
$3687.0 | 2023-08-31 | ||
Enamine | EN300-266233-10.0g |
5-methoxy-1,3-benzothiazole-2-carboxamide |
7267-33-6 | 10.0g |
$3687.0 | 2023-03-01 | ||
Enamine | EN300-266233-2.5g |
5-methoxy-1,3-benzothiazole-2-carboxamide |
7267-33-6 | 2.5g |
$2316.0 | 2023-08-31 | ||
Enamine | EN300-266233-1.0g |
5-methoxy-1,3-benzothiazole-2-carboxamide |
7267-33-6 | 1.0g |
$1117.0 | 2023-03-01 | ||
Enamine | EN300-266233-1g |
5-methoxy-1,3-benzothiazole-2-carboxamide |
7267-33-6 | 1g |
$1117.0 | 2023-08-31 |
5-methoxy-1,3-benzothiazole-2-carboxamide 関連文献
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
5-methoxy-1,3-benzothiazole-2-carboxamideに関する追加情報
Recent Advances in the Study of 5-Methoxy-1,3-benzothiazole-2-carboxamide (CAS: 7267-33-6) in Chemical Biology and Pharmaceutical Research
5-Methoxy-1,3-benzothiazole-2-carboxamide (CAS: 7267-33-6) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its benzothiazole core and methoxy substituent, has demonstrated promising biological activities, particularly in the context of antimicrobial and anticancer applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential as a lead compound for drug development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 5-methoxy-1,3-benzothiazole-2-carboxamide against multidrug-resistant bacterial strains. The researchers reported that the compound exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2-8 µg/mL. Molecular docking studies suggested that the compound interacts with bacterial DNA gyrase, disrupting its function and leading to bacterial cell death. These findings highlight the potential of 5-methoxy-1,3-benzothiazole-2-carboxamide as a novel antimicrobial agent.
In the field of oncology, a recent preprint article (2024) explored the anticancer activity of 5-methoxy-1,3-benzothiazole-2-carboxamide derivatives. The study demonstrated that specific structural modifications to the benzothiazole scaffold enhanced the compound's selectivity toward cancer cells while minimizing toxicity to normal cells. Notably, a derivative with a fluorinated side chain showed remarkable efficacy in inhibiting the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis through the mitochondrial pathway. These results suggest that 5-methoxy-1,3-benzothiazole-2-carboxamide derivatives could serve as promising candidates for targeted cancer therapy.
From a synthetic chemistry perspective, researchers have made significant progress in developing more efficient routes to produce 5-methoxy-1,3-benzothiazole-2-carboxamide. A 2023 paper in Organic Process Research & Development described a novel one-pot synthesis method that improved the overall yield from 45% to 78% while reducing the number of purification steps. This advancement is particularly important for scaling up production for preclinical and clinical studies. The optimized synthetic route also allows for easier introduction of various substituents, facilitating structure-activity relationship (SAR) studies.
Pharmacokinetic studies of 5-methoxy-1,3-benzothiazole-2-carboxamide have also progressed recently. A 2024 animal study reported favorable absorption and distribution profiles, with the compound showing good oral bioavailability (approximately 65% in rat models). The research team noted that the compound's metabolic stability could be further improved through structural modifications, particularly at the 5-methoxy position, to enhance its half-life in vivo. These pharmacokinetic properties, combined with its biological activity, position 5-methoxy-1,3-benzothiazole-2-carboxamide as a viable candidate for further drug development.
Looking forward, the research community anticipates several key developments related to 5-methoxy-1,3-benzothiazole-2-carboxamide. Current efforts are focused on expanding its therapeutic applications, particularly in neurodegenerative diseases where benzothiazole derivatives have shown potential. Additionally, researchers are exploring combination therapies that utilize this compound alongside existing drugs to overcome resistance mechanisms. The coming years are likely to see more preclinical data and possibly the initiation of clinical trials for select indications, marking an exciting phase in the development of this promising compound.
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